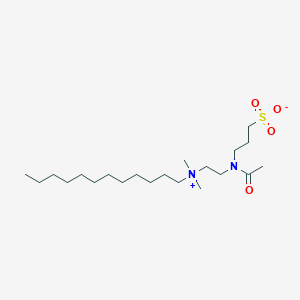
Ester méthylique de l’acide (2-aminothiazol-5-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a heterocyclic compound that features a thiazole ring
Applications De Recherche Scientifique
(2-Amino-thiazol-5-yl)-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the production of various agrochemicals and dyes.
Mécanisme D'action
Target of Action
Methyl 2-(2-aminothiazol-5-yl)acetate, a derivative of 2-aminothiazole, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound’s primary targets are likely to be the proteins involved in these cancerous cell lines.
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the target proteins, potentially inhibiting their function and affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its anticancer activity, it is likely that it affects pathways related to cell growth and proliferation
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability
Result of Action
The result of Methyl 2-(2-aminothiazol-5-yl)acetate’s action is likely to be the inhibition of cancer cell growth and proliferation, given its reported anticancer activity
Action Environment
The action of Methyl 2-(2-aminothiazol-5-yl)acetate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-thiazol-5-yl)-acetic acid methyl ester typically involves the reaction of 2-aminothiazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (2-Amino-thiazol-5-yl)-acetic acid methyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-thiazol-5-yl)-acetic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group on the thiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological activities and can be used in further synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-thiazol-5-yl)-phenyl-methanone
- (2-Amino-thiazol-5-yl)-acetic acid ethyl ester
- (2-Amino-thiazol-5-yl)-methyl ketone
Uniqueness
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQBFOVDJDGAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359441 |
Source


|
| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110295-93-7 |
Source


|
| Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)






